molecular formula C18H17FN4O B3018096 2-(4-Fluorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide CAS No. 2320209-36-5

2-(4-Fluorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide

Cat. No. B3018096
CAS RN: 2320209-36-5
M. Wt: 324.359
InChI Key: MCWKDEDBRDAHGG-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide, also known as PF-06282999, is a novel small molecule drug candidate that has been developed for the treatment of various diseases. This compound belongs to the class of pyrazolylpyridine acetamides, which have shown promise in the treatment of a range of diseases.

Mechanism of Action

2-(4-Fluorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide is a selective inhibitor of the enzyme glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have neuroprotective effects, and may also have beneficial effects in other disease states.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In preclinical studies, it has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative diseases. It has also been shown to have anti-inflammatory effects, and may have potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(4-Fluorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide is its high selectivity for GSK-3β, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, with good oral bioavailability and a long half-life. However, one limitation of this compound is its poor solubility, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 2-(4-Fluorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the optimal dosing and treatment regimens for these diseases. Another area of interest is its potential use in the treatment of cancer and other metabolic disorders. Future studies will need to investigate the safety and efficacy of this compound in these disease states. Additionally, further optimization of the synthesis method may be needed to improve the solubility and yield of this compound.

Synthesis Methods

The synthesis of 2-(4-Fluorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide involves several steps, including the reaction of 4-fluoroaniline with 2-methyl-5-pyridin-2-ylpyrazole-3-carboxaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the acetylation of the amine group with acetic anhydride to yield the final product. The synthesis of this compound has been optimized to yield high purity and high yield.

Scientific Research Applications

2-(4-Fluorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide has been extensively studied for its potential application in the treatment of various diseases. It has shown promising results in preclinical studies for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases. It has also been studied for its potential use in the treatment of cancer, diabetes, and other metabolic disorders.

properties

IUPAC Name

2-(4-fluorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c1-23-15(11-17(22-23)16-4-2-3-9-20-16)12-21-18(24)10-13-5-7-14(19)8-6-13/h2-9,11H,10,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWKDEDBRDAHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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